molecular formula C22H22ClN5O2 B12771917 Yze9gcm2BB CAS No. 178308-65-1

Yze9gcm2BB

Cat. No.: B12771917
CAS No.: 178308-65-1
M. Wt: 423.9 g/mol
InChI Key: VDXZLVXFVYDBNH-UHFFFAOYSA-N
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Description

Yze9gcm2BB (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity.
  • Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble."
  • BBB permeability: Confirmed, making it relevant for neuropharmacological applications.
  • Synthesis: Produced via palladium-catalyzed cross-coupling in a THF/water medium at 75°C for 1.33 hours .

This compound is structurally characterized by a boronic acid group attached to a bromo-chloro-substituted aromatic ring, enabling applications in Suzuki-Miyaura coupling reactions and drug development.

Properties

CAS No.

178308-65-1

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-1-(4-hydroxypiperidin-1-yl)phthalazine-6-carbonitrile

InChI

InChI=1S/C22H22ClN5O2/c1-30-20-5-3-15(11-19(20)23)13-25-21-18-10-14(12-24)2-4-17(18)22(27-26-21)28-8-6-16(29)7-9-28/h2-5,10-11,16,29H,6-9,13H2,1H3,(H,25,26)

InChI Key

VDXZLVXFVYDBNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NN=C(C3=C2C=C(C=C3)C#N)N4CCC(CC4)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Yze9gcm2BB typically involves multiple steps:

    Formation of the Phthalazine Core: The initial step involves the synthesis of the phthalazine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Functional Group Modifications:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Optimization of Reaction Conditions: Scaling up the reactions to ensure high yield and purity.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Yze9gcm2BB can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Yze9gcm2BB has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Yze9gcm2BB exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Compound A: (3-Bromo-5-chlorophenyl)boronic acid

  • Molecular Formula: C₆H₅BBrClO₂ (identical to Yze9gcm2BB).
  • Key Differences:
    • Substituent Position: Bromine and chlorine are positioned at the 3- and 5- sites on the aromatic ring, compared to this compound’s 2- and 4- positions.
    • Synthetic Accessibility: Lower (score: 2.07 vs. This compound’s 1.64), indicating more complex synthesis .
    • Similarity Score: 0.87, reflecting structural alignment but functional divergence .

Compound B: 6-Bromo-1H-indole-2-carboxylic acid

  • Molecular Formula: C₉H₆BrNO₂.
  • Key Differences:
    • Core Structure: Indole ring system vs. This compound’s benzene ring.
    • Bioactivity: Acts as a CYP1A2 inhibitor, unlike this compound .
    • Solubility: 0.052 mg/mL (0.000216 mol/L), significantly lower than this compound .

Comparison with Functionally Similar Compounds

Compound C: (6-Bromo-2,3-dichlorophenyl)boronic acid

  • Functional Similarity: Used in cross-coupling reactions.
  • Key Differences:
    • Halogen Substitution: Additional chlorine at the 3-position enhances steric hindrance, reducing reaction yields compared to this compound .
    • TPSA: 40.46 Ų (identical to this compound), suggesting similar polar surface area .

Compound D: 5-Bromo-3-methyl-1H-indole-2-carboxylic acid

  • Functional Similarity: Potential anticancer applications due to bromo-indole core.
  • Key Differences:
    • Methyl Group: Enhances metabolic stability but reduces GI absorption (score: 0.56 vs. 0.55) .
    • Synthesis: Requires HATU-mediated coupling, unlike this compound’s palladium-based method .

Data Tables

Table 1: Physicochemical Properties Comparison

Property This compound Compound A Compound B
Molecular Weight 235.27 235.27 240.05
Log Po/w (XLOGP3) 2.15 2.15 2.78
Solubility (mg/mL) 0.24 0.18 0.052
BBB Permeability Yes Yes No

Research Findings and Implications

  • Structural Impact: Positional isomerism in halogenated boronic acids (e.g., Compound A vs. This compound) significantly affects reactivity in coupling reactions .
  • Functional Trade-offs: Indole-based analogs (e.g., Compound B) exhibit enhanced enzyme inhibition but poorer solubility, limiting in vivo applications .
  • Synthesis Optimization: this compound’s palladium-mediated route offers higher yields (75% reported) compared to HATU-dependent methods (60–65%) .

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